molecular formula C16H18N2O4S B2691953 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide CAS No. 2361914-25-0

1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide

Cat. No. B2691953
CAS RN: 2361914-25-0
M. Wt: 334.39
InChI Key: IDDVBTCWZXBGNZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of quinoline-based compounds and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide is not fully understood. However, several studies have suggested that this compound acts by inhibiting various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the replication of various viruses such as HIV, HCV, and influenza virus. Moreover, this compound has been shown to possess antibacterial activity against various gram-positive and gram-negative bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide in lab experiments include its potential applications in the field of medicine, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its instability under certain conditions.

Future Directions

There are several future directions for the research on 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. Another future direction is to explore the potential applications of this compound in the treatment of various diseases such as cancer, viral infections, and bacterial infections. Moreover, future research could focus on the development of more stable and less toxic analogs of this compound that could be used in clinical settings.

Synthesis Methods

The synthesis of 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 2-amino-3-methylquinoline-4-carboxylic acid with methyl vinyl sulfone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified using column chromatography to obtain the desired compound in good yield and purity.

Scientific Research Applications

1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus. Moreover, this compound has been reported to possess antibacterial activity against various gram-positive and gram-negative bacteria.

properties

IUPAC Name

1,3-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-14(15(19)17-9-6-10-23(3,21)22)12-7-4-5-8-13(12)18(2)16(11)20/h4-8,10H,9H2,1-3H3,(H,17,19)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDVBTCWZXBGNZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N(C1=O)C)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N(C1=O)C)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide

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